3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol It is a derivative of benzoic acid, characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an esterification mechanism, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or cellular metabolism. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid: Similar structure but with the oxopropenyl group attached at the para position.
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: An ester derivative with similar functional groups.
Uniqueness
3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ |
InChI Key |
DBCJGNBZZNSLSM-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C(=O)O |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.